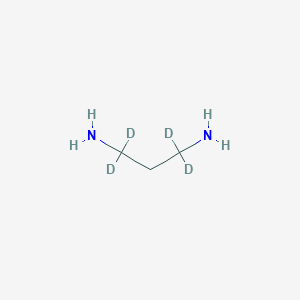
N,N'-Bis(1-ethyl-3-(p-methoxyphenyl)propyl)ethylenediamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibromide salt form, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide typically involves multiple steps. The initial step often includes the formation of the 1-(4-methoxyphenyl)pentan-3-yl intermediate through a Friedel-Crafts alkylation reaction. This intermediate is then reacted with ethylenediamine to form the desired azanium compound. The final step involves the addition of hydrobromic acid to yield the dibromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of iodide or other substituted derivatives.
Scientific Research Applications
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide involves its interaction with specific molecular targets. The compound’s azanium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)pentan-3-yl hydrogen sulfate: Similar structure but different functional group.
3,4,5-trihydroxy-6-{[1-(4-methoxyphenyl)pentan-3-yl]oxy}oxane-2-carboxylic acid: Contains additional hydroxyl groups and a carboxylic acid moiety
Uniqueness
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium dibromide is unique due to its dibromide salt form, which enhances its stability and reactivity compared to similar compounds. This uniqueness makes it valuable in specific chemical and biological applications .
Properties
CAS No. |
101418-43-3 |
|---|---|
Molecular Formula |
C26H42Br2N2O2 |
Molecular Weight |
574.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pentan-3-yl-[2-[1-(4-methoxyphenyl)pentan-3-ylazaniumyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C26H40N2O2.2BrH/c1-5-23(13-7-21-9-15-25(29-3)16-10-21)27-19-20-28-24(6-2)14-8-22-11-17-26(30-4)18-12-22;;/h9-12,15-18,23-24,27-28H,5-8,13-14,19-20H2,1-4H3;2*1H |
InChI Key |
KFFBMNRJPKYIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC1=CC=C(C=C1)OC)[NH2+]CC[NH2+]C(CC)CCC2=CC=C(C=C2)OC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)




![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)



![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)

![Butan-2-one O,O'-[(2-methoxyethoxy)methylsilanediyl]dioxime](/img/structure/B13744163.png)

